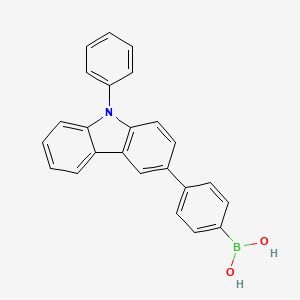
(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid
Übersicht
Beschreibung
“(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” is a compound that is majorly used as an intermediate in electronic devices . Its molecular structure includes benzene rings, boronic acid, and carbazole rings .
Synthesis Analysis
The synthesis of “(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” involves several steps. The compound can be synthesized from Triisopropyl borate and (9-(4-BROMOPHENYL))-9H-CARBAZOLE . Other synthesis methods involve the use of 9-(4-Bromophenyl)carbazole .Molecular Structure Analysis
The molecular structure of “(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” includes benzene rings, boronic acid, and carbazole rings . More detailed structural analysis can be found in spectroscopic studies .Chemical Reactions Analysis
“(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid” can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . It can also be used in the formation of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.120, a density of 1.2±0.1 g/cm3, a boiling point of 452.7±51.0 °C at 760 mmHg, and a melting point of 264°C (lit.) . It has a molecular formula of C18H14BNO2 .Wissenschaftliche Forschungsanwendungen
Organic Optoelectronics and OLED Devices
Boronic acid derivatives, particularly BODIPY-based materials, have been extensively studied for their application in organic light-emitting diodes (OLEDs). These compounds are considered promising for creating 'metal-free' infrared emitters, enhancing the development of green to near-infrared (NIR) OLEDs through structural design and synthesis innovations (Squeo & Pasini, 2020).
Electrochemical Biosensors
Ferroceneboronic acid and its derivatives play a significant role in constructing electrochemical biosensors sensitive to sugars, glycated hemoglobin, fluoride ions, and more. These sensors operate based on the selective binding of boronic acids to diols or fluoride ions, offering a robust framework for non-enzymatic glucose sensors and other biosensor applications (Wang, Takahashi, Du, & Anzai, 2014).
Anticancer Agents
Cinnamic acid derivatives, including those derived from boronic acids, have been explored for their potential as anticancer agents. The chemical versatility of these compounds allows for the development of novel antitumor agents, highlighting the significance of boronic acid derivatives in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).
Drug Discovery and Design
The unique properties of boronic acids have contributed to their incorporation into drug discovery, with several boronic acid drugs approved for various treatments. These compounds enhance drug potency and improve pharmacokinetics, underscoring their value in medicinal chemistry (Plescia & Moitessier, 2020).
Environmental and Wood Protection
Research has also focused on the environmental applications of boron-containing compounds, including their use in controlling fungal growth and acting as wood protectors. These applications benefit from the broad-spectrum bioactivity of boron compounds, providing both technological and biomedical advantages (Estevez-Fregoso, Farfán-García, García-Coronel, Martínez-Herrera, Alatorre, Scorei, & Soriano-Ursúa, 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(9-phenylcarbazol-3-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-13-10-17(11-14-19)18-12-15-24-22(16-18)21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20/h1-16,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZRUXMJHALVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)boronic acid | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

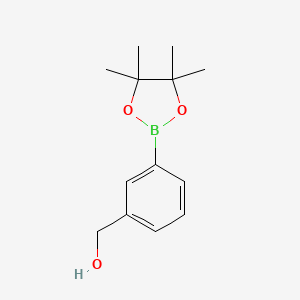
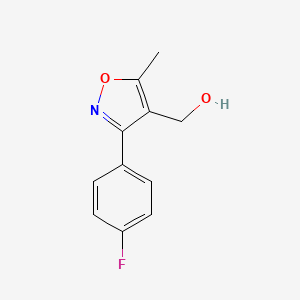

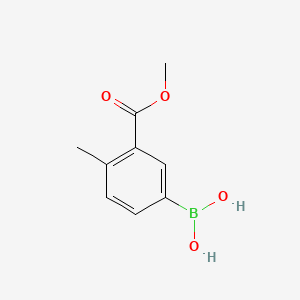
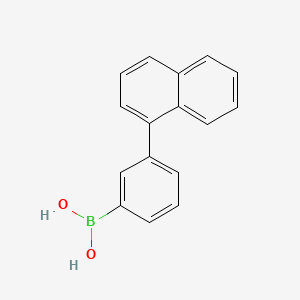
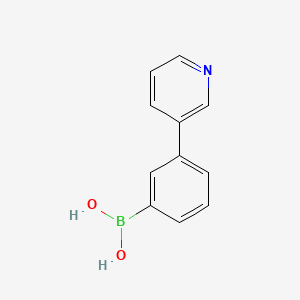
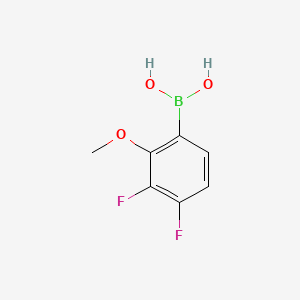
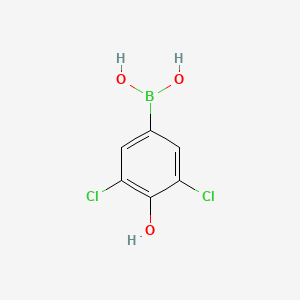
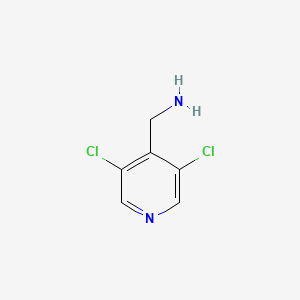
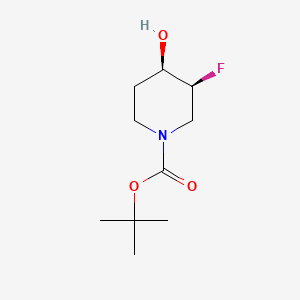
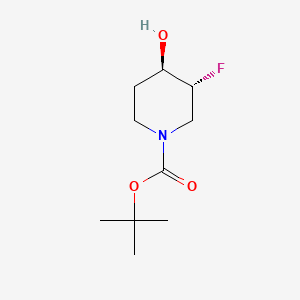
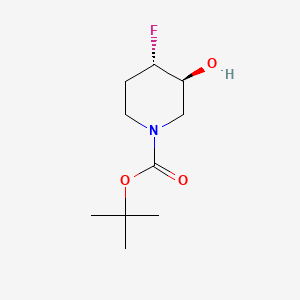
![Piperazine, 1-[2-(trimethylsilyl)ethyl]- (9CI)](/img/no-structure.png)